![molecular formula C12H22N6 B5570743 N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5570743.png)
N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine
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Description
Synthesis Analysis
The synthesis of triazine derivatives can involve various chemical reactions, including iodine-mediated heterocyclization, which is a method for synthesizing triazine diamines from alkylpyridinium salts and ammonium thiocyanate. This process reflects the complexity and versatility in synthesizing triazine-based compounds, potentially applicable to the target compound (Liu et al., 2023).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by a triazine ring, which may undergo various substitutions to yield diverse compounds. Single-crystal X-ray diffraction and DFT studies are standard methods for analyzing the precise structure of such compounds, offering insights into their conformation and electronic properties (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives participate in a range of chemical reactions, including conjugation and substitution reactions. These reactions are pivotal in modifying the triazine core for various applications, demonstrating the compound's chemical versatility. The biotransformation pathways of similar compounds show multistep processes involving oxidation and conjugation reactions, which are relevant to understanding the chemical behavior of triazine compounds (Johnson et al., 2008).
Scientific Research Applications
Environmental Impact and Microbial Transformation
N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine is part of the s-triazine compound family, which includes atrazine and simazine. These compounds have raised environmental concerns due to their persistence and potential for contamination. A study by Mulbry (1994) focuses on a microbial strain, Rhodococcus corallinus, which possesses a hydrolase enzyme capable of transforming s-triazines, including dechlorinated variants of simazine and atrazine. This enzyme can also deaminate other structurally related s-triazine and pyrimidine compounds, suggesting its potential in bioremediation efforts (Mulbry, 1994).
Excited States in Herbicides
In the context of herbicides, a study conducted by Oliva et al. (2005) explored the low-lying excited states of sym-triazines, including derivatives similar to the chemical . They used computational methods and luminescence studies to analyze the geometrical structures, energetics, and transition and state properties of these compounds. The research is relevant for understanding the photochemical behavior of these herbicides in the environment (Oliva et al., 2005).
Coordination Chemistry and Crystal Engineering
A study by Duong et al. (2011) highlights the significance of triazine-based compounds in coordination chemistry and crystal engineering. They specifically investigated compounds with diaminotriazinyl groups, focusing on their ability to chelate metals like Ag(I) and create hydrogen-bonded crystals. Such compounds, including variants of the specified triazine, are valuable in designing structures with multiple coordinative interactions and hydrogen bonds (Duong et al., 2011).
Anticancer Applications
Kai Xiong et al. (2016) researched the use of triazine-based cyclometalated iridium(III) complexes as potential anticancer agents. These complexes, incorporating triazine diamines, targeted mitochondria and induced apoptosis in cancer cell lines, particularly in cisplatin-resistant cells. Their study demonstrates the potential application of triazine derivatives in developing new anticancer treatments (Kai Xiong et al., 2016).
Photocatalytic Degradation
The degradation of triazine derivatives by photocatalysis has been studied by Parra et al. (2004). They investigated the degradation of atrazine, a related s-triazine compound, using TiO2 as a photocatalyst. Their research is essential for understanding the environmental fate of these compounds and for developing methods to mitigate their impact (Parra et al., 2004).
properties
IUPAC Name |
4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6/c1-4-13-10-15-11(14-9(2)3)17-12(16-10)18-7-5-6-8-18/h9H,4-8H2,1-3H3,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCCGNXYUXALPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCCC2)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6517795 |
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